N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine
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Overview
Description
N-(2,4-DIMETHOXY-3-METHYLBENZYL)-N-(1-ETHYLPROPYL)AMINE is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound features a benzyl group substituted with methoxy and methyl groups, as well as an ethylpropylamine moiety. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXY-3-METHYLBENZYL)-N-(1-ETHYLPROPYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxy-3-methylbenzyl chloride and 1-ethylpropylamine.
Reaction: The benzyl chloride is reacted with the amine in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXY-3-METHYLBENZYL)-N-(1-ETHYLPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of any reducible functional groups.
Substitution: The methoxy groups can be substituted with other groups using reagents like boron tribromide or lithium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Boron tribromide in dichloromethane, lithium iodide in acetone.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, deprotected phenols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHOXY-3-METHYLBENZYL)-N-(1-ETHYLPROPYL)AMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the benzyl ring can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-N-methylamine
- N-(3,4-Dimethoxybenzyl)-N-(1-ethylpropyl)amine
- N-(2,4-Dimethoxy-3-methylbenzyl)-N-methylamine
Uniqueness
N-(2,4-DIMETHOXY-3-METHYLBENZYL)-N-(1-ETHYLPROPYL)AMINE is unique due to the specific substitution pattern on the benzyl ring and the presence of the ethylpropylamine moiety. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H25NO2 |
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Molecular Weight |
251.36 g/mol |
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C15H25NO2/c1-6-13(7-2)16-10-12-8-9-14(17-4)11(3)15(12)18-5/h8-9,13,16H,6-7,10H2,1-5H3 |
InChI Key |
JBKOBZHFYGCPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=C(C(=C(C=C1)OC)C)OC |
Origin of Product |
United States |
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